molecular formula C15H13NO B12007017 Fluoren-9-one, 2-ethylamino-

Fluoren-9-one, 2-ethylamino-

Cat. No.: B12007017
M. Wt: 223.27 g/mol
InChI Key: BQSDZCAYCJKMMP-UHFFFAOYSA-N
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Description

Fluoren-9-one, 2-ethylamino- is an organic compound with the molecular formula C({15})H({13})NO and a molecular weight of 223.27 g/mol It is a derivative of fluorenone, where an ethylamino group is attached to the 2-position of the fluorenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluoren-9-one, 2-ethylamino- typically involves the reaction of fluorenone with ethylamine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ethylamino group.

Industrial Production Methods: In an industrial setting, the production of Fluoren-9-one, 2-ethylamino- may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Types of Reactions:

    Oxidation: Fluoren-9-one, 2-ethylamino- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions can occur at the ethylamino group or the fluorenone ring. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Fluoren-9-one derivatives with additional oxygen-containing functional groups.

    Reduction: Fluoren-9-amine, 2-ethylamino- or fluoren-9-ol, 2-ethylamino-.

    Substitution: Halogenated, nitrated, or sulfonated fluoren-9-one, 2-ethylamino- derivatives.

Scientific Research Applications

Fluoren-9-one, 2-ethylamino- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Explored for its potential use in drug design and development. Its unique structure allows for the modification of its chemical properties to enhance therapeutic efficacy.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Fluoren-9-one, 2-ethylamino- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethylamino group can enhance its binding affinity to specific molecular targets, thereby influencing its biological activity. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Fluoren-9-one, 2-ethylamino- can be compared with other fluorenone derivatives:

    Fluoren-9-one: The parent compound, lacking the ethylamino group, has different chemical and biological properties.

    Fluoren-9-amine: Similar structure but with an amino group instead of an ethylamino group, leading to different reactivity and applications.

    2-Methylamino-fluoren-9-one: Another derivative with a methylamino group, which may have different biological activity and chemical reactivity.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-(ethylamino)fluoren-9-one

InChI

InChI=1S/C15H13NO/c1-2-16-10-7-8-12-11-5-3-4-6-13(11)15(17)14(12)9-10/h3-9,16H,2H2,1H3

InChI Key

BQSDZCAYCJKMMP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1)C3=CC=CC=C3C2=O

Origin of Product

United States

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